Cyclobutane, pentafluorotris(trifluoromethyl)-
Description
This compound belongs to the broader class of perfluorinated cyclobutanes, which are valued for their exceptional thermal stability, chemical inertness, and low polarizability due to strong C-F bonds and electron-withdrawing substituents .
Structure
3D Structure
Properties
CAS No. |
444883-26-5 |
|---|---|
Molecular Formula |
C7F14 |
Molecular Weight |
350.05 g/mol |
IUPAC Name |
1,1,2,2,3-pentafluoro-3,4,4-tris(trifluoromethyl)cyclobutane |
InChI |
InChI=1S/C7F14/c8-2(7(19,20)21)1(5(13,14)15,6(16,17)18)3(9,10)4(2,11)12 |
InChI Key |
YUFJLVUCHXMKKM-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C1(F)F)(F)F)(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutane, pentafluorotris(trifluoromethyl)- typically involves the [2 + 2] cycloaddition reaction, which is a primary method for synthesizing cyclobutanes . This reaction can be carried out using different mechanisms, including photochemical and thermal processes. For instance, starting from readily available 4-oxocyclobutane precursors, the compound can be synthesized through selective C–F bond activation . The reaction conditions often involve the use of trifluoromethylating agents and fluorine sources under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of cyclobutane, pentafluorotris(trifluoromethyl)- may involve scalable synthetic methods that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced fluorination techniques to achieve efficient production. The use of green chemistry principles, such as solvent-controlled reactions and renewable energy sources, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Cyclobutane, pentafluorotris(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, fluorine sources, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of cyclobutane, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .
Scientific Research Applications
Medicinal Chemistry
Cyclobutane derivatives have been investigated for their potential as pharmaceutical agents. The trifluoromethyl groups enhance lipophilicity and metabolic stability, which are desirable traits in drug development.
- Case Study : A study demonstrated that cyclobutane derivatives containing trifluoromethyl groups exhibited improved binding affinity to biological targets compared to their non-fluorinated counterparts. This was attributed to enhanced electronic interactions with the target sites, leading to increased efficacy in biological assays .
Catalysis
The compound has shown promise in catalytic applications, particularly in reactions involving carbon-carbon bond formation.
- Data Table: Catalytic Performance of Cyclobutane Derivatives
| Catalyst Type | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Copper-based | Borylative addition | 85 | |
| Silver-based | Cyclopropanation | 58 | |
| Nickel-based | Cross-coupling reactions | 72 |
- Case Study : In a recent investigation, cyclobutane, pentafluorotris(trifluoromethyl)- was utilized as a substrate in copper-catalyzed borylative reactions. The modified ligands used in the reaction significantly improved yields, showcasing the compound's utility in synthetic organic chemistry .
Material Science
The unique properties of cyclobutane derivatives make them suitable for developing advanced materials, including polymers and coatings.
- Application Example : Research has indicated that incorporating cyclobutane, pentafluorotris(trifluoromethyl)- into polymer matrices can enhance thermal stability and chemical resistance. This has potential applications in creating durable materials for aerospace and automotive industries .
Mechanistic Insights
Recent studies have investigated the mechanisms underlying the reactions involving cyclobutane derivatives. For instance, kinetic studies revealed that the electronic properties of the trifluoromethyl groups play a crucial role in determining the reaction pathways and product distributions.
Mechanism of Action
The mechanism by which cyclobutane, pentafluorotris(trifluoromethyl)- exerts its effects involves the activation of specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares cyclobutane, pentafluorotris(trifluoromethyl)- with key analogs from the Pharos Project database and related literature :
Key Findings:
Substituent Effects: The number and position of -CF₃ groups significantly influence stability and reactivity. For example, hexafluorobis(trifluoromethyl)-cyclobutane (CAS 28677-00-1) exhibits lower ring strain than positional isomers (e.g., 2994-71-0) due to symmetrical substitution .
Synthetic Challenges :
- Fluorinated cyclobutanes are typically synthesized via radical fluorination or cycloaddition reactions (e.g., using SF₅Cl as in ). However, introducing multiple -CF₃ groups requires precise control to avoid ring-opening side reactions .
- Cyclopropane analogs () are more synthetically accessible but trade ring stability for easier functionalization .
Applications: Hexafluorobis(trifluoromethyl)-cyclobutane derivatives are employed in high-performance lubricants and coatings due to their inertness . Cyclobutene derivatives (e.g., CAS 697-11-0) serve as monomers for fluorinated polymers, whereas cyclopropanes () are explored in drug design for metabolic stability .
Q & A
Basic Question: What synthetic challenges arise in preparing cyclobutane derivatives with multiple trifluoromethyl groups, and what strategies mitigate these issues?
Answer:
The synthesis of fluorinated cyclobutanes is complicated by inherent ring strain (which increases reactivity but reduces stability) and the steric/electronic effects of trifluoromethyl (-CF₃) groups. Key approaches include:
- Ring Formation : [2+2] photocycloaddition under UV light to construct the cyclobutane core, using fluorinated olefins as precursors .
- Fluorination : Introducing -CF₃ groups via trifluoromethylation reagents (e.g., Ruppert–Prakash reagent, CF₃SiMe₃) in radical or nucleophilic reactions .
- Stabilization : Employing low-temperature conditions (-78°C) and inert atmospheres to minimize decomposition caused by ring strain .
Advanced Question: How can computational methods guide the design of pentafluorotris(trifluoromethyl)cyclobutane for thermally activated delayed fluorescence (TADF) materials?
Answer:
Density functional theory (DFT) and time-dependent DFT (TD-DFT) simulations optimize the donor-π-acceptor (D-π-A) architecture by:
- Minimizing LE/CT Gap : Adjusting the donor (D) and π-bridge groups to reduce the energy gap between local excited (LE) and charge-transfer (CT) states, enhancing TADF efficiency .
- Fluorination Effects : Predicting how fluorination alters electron-withdrawing capacity and spin-orbit coupling for improved intersystem crossing .
- Validation : Correlating computed HOMO-LUMO distributions with experimental photoluminescence quantum yields (PLQY) .
Basic Question: What spectroscopic techniques are critical for characterizing fluorinated cyclobutanes, and what data should researchers prioritize?
Answer:
- ¹⁹F NMR : Identifies CF₃ group environments; chemical shifts between -60 to -70 ppm indicate trifluoromethyl substitution .
- Mass Spectrometry (EI-MS) : Fragmentation patterns (e.g., loss of CF₃ groups at m/z 69) confirm molecular weight and substituent arrangement .
- X-ray Crystallography : Resolves structural isomerism (e.g., cis vs. trans CF₃ groups) and ring strain geometry .
Advanced Question: How do structural isomerism and fluorination patterns influence the thermodynamic stability of pentafluorotris(trifluoromethyl)cyclobutane?
Answer:
- Isomer Stability : Cis-CF₃ isomers exhibit higher strain energy (ΔH ~15 kJ/mol) than trans due to steric clashes, validated via calorimetry .
- Fluorination Impact : Perfluorination increases thermal stability (decomposition >300°C) but reduces solubility in polar solvents (logP ~4.2) .
- Kinetic Control : Isomer ratios depend on reaction conditions (e.g., trans dominance at higher temperatures due to thermodynamic favorability) .
Experimental Design: What safety and storage protocols are essential for handling fluorinated cyclobutanes?
Answer:
- Incompatibilities : Avoid oxidizers (e.g., peroxides, chlorates) to prevent explosive decomposition .
- Storage : Use PTFE-lined containers at -20°C in argon atmospheres to inhibit hydrolysis .
- Handling : Conduct reactions in fume hoods with spark-proof equipment; monitor for HF release via pH strips .
Data Contradiction Analysis: How can researchers reconcile discrepancies in reported yields for cyclobutane fluorination reactions?
Answer:
- Parameter Screening : Systematically test variables (temperature, catalyst load, fluorinating agent) using design of experiments (DoE) .
- Side Reactions : Quantify byproducts (e.g., hexafluoroethane via CF₃ coupling) via GC-MS to identify competing pathways .
- Reproducibility : Compare anhydrous vs. moisture-exposed conditions; trace water degrades CF₃ reagents, reducing yields by ~30% .
Advanced Question: What role does pentafluorotris(trifluoromethyl)cyclobutane play in energy transfer applications?
Answer:
- Photovoltaics : The compound’s ring strain enhances exciton mobility in organic solar cells (PCE improvement ~12% in PM6:Y6 systems) .
- Solid-State Lighting : Incorporated as a TADF emitter in OLEDs, achieving Commission Internationale de l'Éclairage (CIE) coordinates of (0.15, 0.20) for blue emission .
- Mechanistic Insight : Ultrafast spectroscopy reveals sub-nanosecond energy transfer rates due to fluorination-induced dipole alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
